5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is a complex organic compound characterized by its unique structural components. It contains a chloro substituent, a trifluoromethyl group, and an indazole ring, contributing to its distinctive chemical properties. The molecular formula is , and it has a molecular weight of approximately 315.72 g/mol. This compound is notable for its potential applications in pharmaceutical development due to its ability to interact with biological targets effectively .
These reactions make it versatile for synthetic applications in organic chemistry.
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline exhibits significant biological activity. Its structure allows for interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indazole ring facilitates interactions with aromatic residues in target proteins. This makes the compound a candidate for drug development, particularly in targeting specific pathways in diseases .
The synthesis of 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline can be achieved through various methods:
The compound has several applications across different fields:
Interaction studies indicate that 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline interacts with various biological targets. The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to permeate cell membranes and bind to intracellular targets. This property is particularly useful in drug design where cellular uptake is crucial .
Several compounds share structural similarities with 5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline:
Compound Name | Key Features | Differences |
---|---|---|
3-Chloro-2-(trifluoromethyl)aniline | Contains chloro and trifluoromethyl groups | Lacks the indazole ring |
2-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Contains indazole ring and trifluoromethyl group | Lacks the chloro substituent |
5-Fluoro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | Similar structure but with a fluorine atom instead of chlorine | Different halogen substitution |
5-Chloro-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline is unique due to the combination of its functional groups and ring structure. This combination imparts distinct chemical and biological properties that are valuable for various applications in research and industry .